Bapta-AM

Description

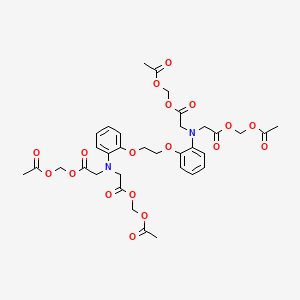

Structure

2D Structure

Properties

IUPAC Name |

acetyloxymethyl 2-[N-[2-(acetyloxymethoxy)-2-oxoethyl]-2-[2-[2-[bis[2-(acetyloxymethoxy)-2-oxoethyl]amino]phenoxy]ethoxy]anilino]acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H40N2O18/c1-23(37)47-19-51-31(41)15-35(16-32(42)52-20-48-24(2)38)27-9-5-7-11-29(27)45-13-14-46-30-12-8-6-10-28(30)36(17-33(43)53-21-49-25(3)39)18-34(44)54-22-50-26(4)40/h5-12H,13-22H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJIYWYAMZFVECX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C1=CC=CC=C1OCCOC2=CC=CC=C2N(CC(=O)OCOC(=O)C)CC(=O)OCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H40N2O18 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60274361 | |

| Record name | BAPTA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

764.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

126150-97-8 | |

| Record name | BAPTA-AM | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60274361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2-Bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acidtetrakis(acetoxymethyl)ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Role of BAPTA-AM in Elucidating Calcium Signaling Pathways: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the utility of BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) as a powerful tool for investigating the intricate world of intracellular calcium (Ca²⁺) signaling. From its fundamental mechanism of action to detailed experimental protocols and data interpretation, this document serves as a technical resource for effectively employing this compound in research and drug development.

Introduction to this compound: A Potent Intracellular Calcium Chelator

This compound is a cell-permeant, high-affinity, and selective chelator of calcium ions. Its ability to rapidly buffer intracellular Ca²⁺ transients makes it an indispensable tool for dissecting the role of calcium in a myriad of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The acetoxymethyl (AM) ester groups render the molecule lipophilic, allowing it to readily cross the plasma membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant BAPTA in the cytosol, where it can effectively sequester Ca²⁺ ions.[1][2]

Mechanism of Action

The primary function of BAPTA is to act as a Ca²⁺ buffer, rapidly binding to free cytosolic calcium ions and thereby preventing them from interacting with their downstream effectors. This allows researchers to investigate whether a specific cellular response is dependent on a transient increase in intracellular Ca²⁺. By observing the abrogation or alteration of a physiological process in the presence of this compound, one can infer the involvement of calcium signaling in that pathway.

Quantitative Data for this compound

For effective experimental design and data interpretation, it is crucial to consider the quantitative parameters of this compound's interaction with Ca²⁺ and its potential off-target effects.

| Parameter | Value | Cell Type/Condition | Reference |

| Dissociation Constant (Kd) for Ca²⁺ | ~0.11 µM | In vitro | [1] |

| 160 - 590 nM | In vitro (no Mg²⁺) | [3] | |

| ~700 nM | In vitro (1 mM Mg²⁺) | [3] | |

| IC₅₀ for Potassium Channels | |||

| hERG (Kv11.1) | 1.3 µM | HEK 293 cells | [4][5][6] |

| hKv1.3 | 1.45 µM | HEK 293 cells | [4][5][6] |

| hKv1.5 | 1.23 µM | HEK 293 cells | [4][5][6] |

| I(KCa) and I(K) | ~50% inhibition at 50 µM | Bovine chromaffin cells | [7] |

| Effective Concentration for Apoptosis/Necrosis Induction | |||

| Apoptosis | 10 µM | Human leukemia cell lines (HL-60, U937) | [8][9] |

| Atypical Features (cell swelling, chromatin clumping) | 50 µM | Human leukemia cell lines (HL-60, U937) | [8][9] |

| Delayed Necrosis | 3 - 10 µM | Mouse cortical cultures | [10] |

| Effect on ERK Phosphorylation | |||

| Significant reduction of p-ERK/pan-ERK ratio | 10 µM | Spinal Muscular Atrophy (SMA) motor neurons | [2] |

| Inhibition of RANKL-induced ERK phosphorylation | Dose-dependent | Bone marrow macrophages | [11] |

Experimental Protocols

General Cell Loading Protocol with this compound

This protocol provides a general guideline for loading cells with this compound. Optimization of concentration and incubation time is recommended for each cell type and experimental condition.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic™ F-127 (20% solution in DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

-

Probenecid (optional, to prevent dye extrusion)

Procedure:

-

Prepare this compound Stock Solution: Dissolve this compound in anhydrous DMSO to a stock concentration of 1-10 mM. Store in small aliquots at -20°C, protected from light and moisture.

-

Prepare Loading Solution: On the day of the experiment, thaw a stock aliquot. For a final loading concentration of 10 µM this compound, dilute the stock solution in a physiological buffer (e.g., HBSS). To aid in solubilization, first mix the required volume of this compound stock with an equal volume of 20% Pluronic™ F-127, then vortex and add this mixture to the pre-warmed buffer. The final concentration of Pluronic™ F-127 should be around 0.02-0.04%.

-

Optional - Add Probenecid: To inhibit the activity of organic anion transporters that can extrude the active BAPTA from the cell, probenecid can be added to the loading solution at a final concentration of 1-2.5 mM.

-

Cell Loading: Replace the cell culture medium with the prepared loading solution.

-

Incubation: Incubate the cells at 37°C for 30-60 minutes. The optimal incubation time should be determined empirically.

-

Wash: After incubation, wash the cells 2-3 times with a fresh, pre-warmed physiological buffer to remove extracellular this compound.

-

De-esterification: Incubate the cells for an additional 30 minutes in a fresh buffer to allow for complete de-esterification of the this compound by intracellular esterases.

-

Proceed with Experiment: The cells are now loaded with BAPTA and ready for the downstream experiment.

Measuring Intracellular Calcium with Fura-2 and this compound

This protocol describes how to measure changes in intracellular calcium concentration using the ratiometric fluorescent indicator Fura-2 in cells pre-loaded with this compound to assess the effect of calcium chelation.

Materials:

-

Cells loaded with BAPTA as described in Protocol 4.1

-

Fura-2 AM

-

Physiological buffer (e.g., HBSS)

-

Fluorescence microscope or plate reader capable of ratiometric imaging (excitation at 340 nm and 380 nm, emission at ~510 nm)

Procedure:

-

Fura-2 Loading: After loading with this compound and the de-esterification step, load the cells with 2-5 µM Fura-2 AM in a physiological buffer for 30-60 minutes at 37°C.

-

Wash: Wash the cells 2-3 times with a fresh, pre-warmed buffer to remove extracellular Fura-2 AM.

-

Resting Measurement: Before stimulation, acquire a baseline fluorescence ratio by alternating excitation at 340 nm and 380 nm and measuring the emission at ~510 nm.

-

Stimulation: Add the stimulus of interest to the cells.

-

Data Acquisition: Continuously record the fluorescence intensity at both excitation wavelengths during and after stimulation.

-

Data Analysis: Calculate the ratio of the fluorescence intensity at 340 nm to that at 380 nm (F340/F380). An increase in this ratio indicates an increase in intracellular calcium. Compare the response in BAPTA-loaded cells to control cells (not loaded with BAPTA) to determine the extent to which the calcium signal is buffered.

Apoptosis Detection using Annexin V Staining after this compound Treatment

This protocol outlines the use of Annexin V-FITC and Propidium Iodide (PI) staining to detect apoptosis in cells treated with this compound.

Materials:

-

Cells treated with this compound at the desired concentration and for the desired time.

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Induce Apoptosis: Treat cells with this compound to induce apoptosis. Include appropriate positive and negative controls.

-

Harvest Cells: Collect both adherent and floating cells by trypsinization and centrifugation.

-

Wash: Wash the cells twice with cold PBS.

-

Resuspend in Binding Buffer: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Dilution: Add 400 µL of 1X Binding Buffer to each tube.

-

Flow Cytometry Analysis: Analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Visualizing Calcium Signaling Pathways and Experimental Workflows

Graphviz diagrams are provided to visualize key signaling pathways affected by this compound and a typical experimental workflow.

References

- 1. lumiprobe.com [lumiprobe.com]

- 2. researchgate.net [researchgate.net]

- 3. interchim.fr [interchim.fr]

- 4. The membrane permeable calcium chelator this compound directly blocks human ether a-go-go-related gene potassium channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound blocks both voltage-gated and Ca2+-activated K+ currents in cultured bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Induction of apoptotic DNA fragmentation and c-jun downregulation in human myeloid leukemia cells by the permeant Ca2+ chelator BAPTA/AM - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. apexbt.com [apexbt.com]

- 10. BAPTA/AM, an intracellular calcium chelator, induces delayed necrosis by lipoxygenase-mediated free radicals in mouse cortical cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound, an intracellular calcium chelator, inhibits RANKL-induced bone marrow macrophages differentiation through MEK/ERK, p38 MAPK and Akt, but not JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

BAPTA-AM: An In-depth Technical Guide for Investigating Calcium Homeostasis

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of BAPTA-AM (1,2-bis(2-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid tetrakis(acetoxymethyl ester)), a widely used tool for the investigation of intracellular calcium (Ca²⁺) homeostasis. Its utility lies in its ability to permeate the cell membrane and subsequently chelate intracellular Ca²⁺, thereby allowing researchers to probe the role of calcium signaling in a multitude of cellular processes.

Core Concepts and Mechanism of Action

This compound is the cell-permeant analog of the Ca²⁺ chelator BAPTA.[1] Its lipophilic acetoxymethyl (AM) ester groups facilitate its passive diffusion across the plasma membrane into the cytoplasm.[2][3] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, trapping the now membrane-impermeant BAPTA in the cytosol.[2][4] The active BAPTA then rapidly and selectively binds to free intracellular Ca²⁺, effectively buffering or reducing the cytosolic calcium concentration.[4][5] This allows for the controlled manipulation of intracellular Ca²⁺ levels, a critical technique for elucidating the function of calcium-dependent signaling pathways.[6]

BAPTA is highly selective for Ca²⁺ over other divalent cations like magnesium (Mg²⁺), with a selectivity ratio of approximately 10⁵.[2][7] It also binds and releases Ca²⁺ ions about 50–400 times faster than EGTA, another common calcium chelator.[3][6] These properties make this compound an invaluable tool for studying rapid calcium dynamics in live cells.

Quantitative Data Summary

For ease of reference and comparison, the key quantitative properties of this compound and its active form, BAPTA, are summarized in the tables below.

Table 1: Physicochemical and Binding Properties of this compound and BAPTA

| Property | Value | Source(s) |

| This compound | ||

| Molecular Weight | 764.7 g/mol | |

| Molecular Formula | C₃₄H₄₀N₂O₁₈ | |

| Purity | ≥95% (HPLC) | [1] |

| Solubility | Soluble in DMSO to 100 mM | |

| BAPTA (Active Form) | ||

| Kd for Ca²⁺ (no Mg²⁺) | 107 nM - 160 nM | [2][8] |

| Kd for Ca²⁺ (1 mM Mg²⁺) | 700 nM | [9] |

| On-rate for Ca²⁺ binding | 10⁸ - 10⁹ M⁻¹s⁻¹ | [10] |

| Off-rate for Ca²⁺ binding | 100 s⁻¹ to 26,000 s⁻¹ (indicator dependent) | [10] |

Table 2: Inhibitory Constants (Ki) of this compound for Various Ion Channels

| Channel | Ki Value | Source(s) |

| hKv1.5 (human voltage-gated potassium channel) | 1.23 µM | [1][4][11] |

| hERG (hKv11.1, human Ether-à-go-go-Related Gene) | 1.30 µM | [1][4][11] |

| hKv1.3 (human voltage-gated potassium channel) | 1.45 µM | [1][4][11] |

Experimental Protocols

The following are detailed methodologies for the use of this compound in cell-based assays.

Protocol for Loading Cells with this compound

This protocol outlines the steps for loading cells with this compound to chelate intracellular calcium.

Materials:

-

This compound

-

High-quality anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic® F-127 (optional, but recommended for aiding solubilization)

-

Probenecid (optional, but recommended to inhibit anion transporters)

-

Hanks' Balanced Salt Solution with HEPES (HHBS) or other suitable physiological buffer

-

Cultured cells on coverslips or in microplates

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 2 to 5 mM stock solution of this compound in anhydrous DMSO.[12] It is recommended to prepare this fresh for each experiment.[12] If storage is necessary, aliquot into tightly sealed vials and store at -20°C, desiccated and protected from light, for up to three months.[12]

-

(Optional) Prepare a 10% (w/v) stock solution of Pluronic® F-127 in distilled water.[12]

-

(Optional) Prepare a 25 mM stock solution of Probenecid. Dissolve 72 mg in 0.3 mL of 1 M NaOH, then add HHBS or your buffer of choice to a final volume of 10 mL.[12]

-

-

Prepare Loading Buffer:

-

Prepare a 2X working solution of this compound in HHBS. For a final in-well concentration of 5 µM this compound, this would be a 10 µM solution.[12]

-

(Optional) Add Pluronic® F-127 to the loading buffer for a final in-well concentration of 0.04%.[12]

-

(Optional) Add Probenecid to the loading buffer for a final in-well concentration of 1 mM.[12]

-

-

Cell Loading:

-

Remove the culture medium from the cells.

-

Add an equal volume of the 2X this compound loading buffer to the cells (e.g., for cells in 100 µL of medium, add 100 µL of 2X loading buffer).

-

Incubate the cells at 37°C for 30 to 60 minutes. The optimal loading time can vary between cell types and should be determined empirically.

-

For some applications, loading at room temperature can help reduce the compartmentalization of the dye into organelles.[13]

-

-

Washing:

-

After incubation, gently wash the cells twice with HHBS or your physiological buffer to remove extracellular this compound.[14]

-

-

De-esterification:

-

Incubate the cells for a further 20-30 minutes in fresh buffer to allow for complete de-esterification of the this compound by intracellular esterases.[13] The cells are now ready for your experiment.

-

Protocol for Measuring Intracellular Calcium using a Fluorescent Indicator in Combination with this compound

This protocol describes how to use this compound to confirm the calcium-dependent nature of a response measured by a fluorescent calcium indicator like Fura-2 AM.

Materials:

-

Cells loaded with a fluorescent calcium indicator (e.g., Fura-2 AM)

-

This compound

-

Agonist or stimulus to induce a calcium response

-

Fluorescence microscope or plate reader capable of measuring the specific indicator's fluorescence

Procedure:

-

Load Cells with Calcium Indicator:

-

Follow the specific protocol for loading your chosen calcium indicator (e.g., load cells with Fura-2 AM for 20-30 minutes).[13]

-

-

Pre-treatment with this compound:

-

After loading with the calcium indicator and allowing for de-esterification, pre-incubate a subset of the cells with this compound following the loading protocol described in section 3.1.

-

-

Establish a Baseline:

-

Measure the baseline fluorescence of both the control (indicator only) and this compound treated cells.

-

-

Stimulation and Measurement:

-

Add your agonist or stimulus to the cells while continuously monitoring the fluorescence.

-

In control cells, you should observe a change in fluorescence corresponding to a change in intracellular calcium.

-

In this compound treated cells, this fluorescence change should be significantly blunted or completely abolished, confirming that the observed response is dependent on a rise in intracellular calcium.[15]

-

-

Data Analysis:

-

Quantify the change in fluorescence intensity or ratio (for ratiometric dyes) in both control and this compound treated cells to determine the extent of calcium chelation.

-

Visualizations of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key processes involving this compound.

Caption: Mechanism of this compound action.

Caption: Workflow for investigating Ca²⁺-dependent signaling.

Caption: this compound in MAPK signaling.

Applications in Research and Drug Development

This compound is a versatile tool with a wide range of applications:

-

Elucidating Calcium-Dependent Signaling: By chelating intracellular calcium, this compound can be used to determine whether a specific cellular process is dependent on a rise in cytosolic Ca²⁺.[15] This has been applied to studies of apoptosis, gene expression, and neurotransmitter release.

-

Neuroprotection Studies: this compound has been shown to be neuroprotective in models of ischemic injury and spinal cord transection by buffering excessive calcium influx, which is a key mediator of excitotoxicity.[4][16]

-

Studying Ion Channel Function: While this compound can directly inhibit some potassium channels, it is also used to study the calcium-dependent regulation of other ion channels.[1][11][17]

-

Drug Discovery: In drug development, this compound can be used to screen for compounds that modulate calcium signaling pathways or to investigate the mechanism of action of drugs that are known to affect calcium homeostasis.

Considerations and Potential Pitfalls

While this compound is a powerful tool, researchers should be aware of several potential issues:

-

Incomplete Hydrolysis: Incomplete cleavage of the AM esters can result in fluorescent artifacts and a failure to effectively chelate calcium.[13]

-

Compartmentalization: this compound can sometimes accumulate in organelles such as mitochondria and the endoplasmic reticulum, which can complicate the interpretation of results.[18] Loading at lower temperatures may help to mitigate this.[13]

-

Off-Target Effects: As noted, this compound can directly inhibit certain potassium channels.[1][4][11] Researchers should perform appropriate control experiments to rule out such off-target effects.

-

Cytotoxicity: High concentrations of this compound or prolonged incubation times can be toxic to cells.[19][20] It is important to determine the optimal, non-toxic concentration for each cell type.

-

ER Stress: Loading cells with this compound can induce endoplasmic reticulum stress, which may have confounding effects on the experimental outcome.[21]

By understanding the principles of this compound action and following carefully designed experimental protocols, researchers can effectively utilize this valuable tool to gain deeper insights into the complex and critical role of calcium in cellular physiology and pathophysiology.

References

- 1. BAPTA AM | Biochemicals and Molecular Biology | Tocris Bioscience [tocris.com]

- 2. interchim.fr [interchim.fr]

- 3. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - SG [thermofisher.com]

- 4. apexbt.com [apexbt.com]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - RO [thermofisher.com]

- 7. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantitative Determination of Ca2+-binding to Ca2+-sensor Proteins by Isothermal Titration Calorimetry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - US [thermofisher.com]

- 10. T-jump study of calcium binding kinetics of calcium chelators - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. docs.aatbio.com [docs.aatbio.com]

- 13. researchgate.net [researchgate.net]

- 14. 2.11. Intracellular calcium measurement [bio-protocol.org]

- 15. This compound, an intracellular calcium chelator, inhibits RANKL-induced bone marrow macrophages differentiation through MEK/ERK, p38 MAPK and Akt, but not JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. bitesizebio.com [bitesizebio.com]

- 19. Effects of this compound, Forskolin, DSF and Z.VAD.fmk on PDT-induced apoptosis and m-THPC phototoxicity on B16 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Study on inhibitory effects of AsA, ZnCl2, and this compound on Cd2+-induced cell oxidative stress and cytotoxicity by scanning electrochemical microscopy (SECM) technology - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 21. Loading neurons with this compound activates xbp1 processing indicative of induction of endoplasmic reticulum stress - PubMed [pubmed.ncbi.nlm.nih.gov]

BAPTA-AM: A Technical Guide to its Selective Calcium Chelation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the properties and applications of BAPTA-AM, a widely used intracellular calcium chelator. A cornerstone of calcium signaling research, this compound's utility lies in its high selectivity for calcium ions (Ca²⁺) over other biologically prevalent cations. This document provides a comprehensive overview of its binding affinities, detailed experimental protocols for its use, and visual representations of its role in key signaling pathways.

Core Principles of this compound

This compound (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a cell-permeant analog of the calcium chelator BAPTA. Its lipophilic acetoxymethyl ester groups facilitate its passage across the cell membrane. Once inside the cell, intracellular esterases cleave these groups, trapping the now membrane-impermeant, active form, BAPTA, in the cytoplasm. BAPTA exhibits a high affinity and selectivity for Ca²⁺, effectively buffering intracellular calcium concentrations and allowing researchers to probe the role of calcium in a multitude of cellular processes.

Quantitative Analysis of Ion Selectivity

The efficacy of BAPTA as a calcium chelator is quantified by its dissociation constant (Kd), which represents the concentration of an ion at which half of the BAPTA molecules are bound to that ion. A lower Kd value indicates a higher affinity. BAPTA's remarkable selectivity for Ca²⁺ over other cations, particularly magnesium (Mg²⁺), is a key advantage in experimental settings where Mg²⁺ is present at significantly higher concentrations.

| Ion | Dissociation Constant (Kd) | Selectivity Ratio (Kd Ion / Kd Ca²⁺) |

| Ca²⁺ | ~1.1 x 10⁻⁷ M (0.11 µM)[1] | 1 |

| Mg²⁺ | >10⁻² M | >100,000[1] |

| Zn²⁺ | Data not readily available, but BAPTA is known to chelate Zn²⁺ and other heavy metals.[2] | Not Available |

| Fe²⁺ | Data not readily available. | Not Available |

| Na⁺ | Not significantly bound. | Not Applicable |

| K⁺ | Not significantly bound. | Not Applicable |

Note: Dissociation constants can be influenced by experimental conditions such as pH, temperature, and ionic strength. The values presented here are approximations based on available literature.

Experimental Protocols

Determination of Dissociation Constants (Kd)

A common method for determining the dissociation constant of a chelator like BAPTA involves spectrofluorometry or UV-Vis spectrophotometry using a fluorescent indicator or by monitoring changes in the chelator's absorbance upon ion binding.

Principle: The fluorescence or absorbance of a solution containing the chelator and a range of known ion concentrations is measured. The change in the spectral properties is proportional to the fraction of the chelator bound to the ion. By plotting this change against the ion concentration, a binding curve is generated from which the Kd can be calculated.

Materials:

-

BAPTA

-

Solutions of the ion of interest (e.g., CaCl₂, MgCl₂) of known concentrations

-

Buffer solution (e.g., MOPS or HEPES) to maintain a constant pH

-

Spectrofluorometer or UV-Vis spectrophotometer

-

Cuvettes

Procedure:

-

Prepare a stock solution of BAPTA in the chosen buffer.

-

Prepare a series of solutions containing a fixed concentration of BAPTA and varying concentrations of the ion being tested.

-

Measure the fluorescence or absorbance of each solution at the appropriate wavelength. BAPTA itself shows a shift in its UV absorbance spectrum upon binding to calcium (from λmax = 254 nm in the free state to λmax = 274 nm in the bound state).[3]

-

Plot the change in fluorescence or absorbance against the free ion concentration.

-

Fit the data to a binding isotherm equation (e.g., the Hill equation) to determine the Kd.

Intracellular Calcium Chelation with this compound

This protocol describes the general procedure for loading cells with this compound to buffer intracellular calcium and subsequently measuring changes in intracellular calcium levels using a fluorescent indicator like Fura-2 AM.

Materials:

-

Cultured cells

-

This compound

-

Fluorescent calcium indicator (e.g., Fura-2 AM)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Dimethyl sulfoxide (DMSO)

-

Fluorescence microscope or plate reader

Procedure:

-

Cell Preparation: Plate cells on a suitable culture vessel (e.g., coverslips, 96-well plate) and allow them to adhere.

-

Loading Solution Preparation: Prepare a stock solution of this compound in DMSO. Immediately before use, dilute the this compound stock solution in HBSS to the desired final concentration (typically 1-10 µM). To aid in dispersion, Pluronic F-127 can be added to the loading solution. A similar loading solution should be prepared for the calcium indicator.

-

Cell Loading:

-

Wash the cells with HBSS.

-

Incubate the cells with the this compound loading solution for a specific period (e.g., 30-60 minutes) at 37°C. The optimal loading time and concentration should be determined empirically for each cell type.

-

If co-loading with a calcium indicator, the indicator can be added simultaneously or sequentially.

-

-

Washing: After incubation, wash the cells thoroughly with HBSS to remove extracellular this compound and indicator.

-

De-esterification: Incubate the cells for an additional period (e.g., 30 minutes) at room temperature or 37°C to allow for complete de-esterification of the AM esters by intracellular esterases.

-

Measurement:

-

Mount the coverslip on a microscope or place the plate in a plate reader.

-

Excite the calcium indicator at the appropriate wavelength(s) and record the emission fluorescence.

-

Stimulate the cells with an agonist known to increase intracellular calcium to confirm the buffering effect of BAPTA.

-

Visualizing this compound's Role in Signaling Pathways

This compound is an invaluable tool for dissecting calcium-dependent signaling pathways. By chelating intracellular calcium, it can inhibit or modulate downstream events, thereby revealing the critical role of calcium in these processes.

This compound in the Inositol Trisphosphate (IP₃) Pathway

The IP₃ pathway is a crucial signaling cascade that leads to the release of calcium from intracellular stores.

Caption: BAPTA chelates Ca²⁺ released via the IP₃ pathway, inhibiting downstream signaling.

This compound in the Intrinsic Apoptosis Pathway

Calcium signaling is intricately linked to the regulation of apoptosis, or programmed cell death. This compound can be used to investigate the role of calcium in initiating or executing the apoptotic cascade.

Caption: BAPTA can prevent mitochondrial Ca²⁺ overload, thereby inhibiting apoptosis.

Experimental Workflow for this compound Application

The following diagram outlines the logical flow of a typical experiment utilizing this compound to investigate calcium-dependent cellular responses.

Caption: A generalized workflow for studying cellular processes using this compound.

References

The history and development of Bapta as a calcium buffer.

An In-depth Technical Guide to BAPTA: History, Development, and Application as a Calcium Buffer

Introduction

In the landscape of cellular biology and neuroscience, the precise regulation and measurement of intracellular calcium (Ca²⁺) concentration are paramount. Calcium ions act as a ubiquitous second messenger, modulating a vast array of physiological processes, from gene transcription and cell proliferation to neurotransmission and muscle contraction. The ability to control and buffer intracellular Ca²⁺ levels is, therefore, a critical experimental tool. This guide provides a comprehensive overview of 1,2-bis(o-aminophenoxy)ethane-N,N,N′,N′-tetraacetic acid, universally known as BAPTA, a cornerstone molecule in the study of calcium signaling. Developed by Roger Tsien in 1980, BAPTA represented a significant leap forward in the rational design of biological chelators, offering superior selectivity and kinetic properties compared to its predecessors.[1][2][3] This document will delve into the history of its development, its chemical properties, detailed experimental protocols, and its pivotal role in dissecting calcium-dependent signaling pathways.

The Genesis of BAPTA: A Historical Perspective

Prior to the development of BAPTA, the primary tools for controlling calcium levels were chelators like EDTA (ethylenediaminetetraacetic acid) and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid). While effective, these molecules had significant limitations:

-

Poor Selectivity: EDTA shows only a modest preference for Ca²⁺ over magnesium (Mg²⁺), a significant issue given that intracellular Mg²⁺ concentrations are typically several orders of magnitude higher than resting Ca²⁺ levels.[2]

-

pH Sensitivity: The Ca²⁺ affinity of both EDTA and EGTA is highly dependent on pH within the physiological range, complicating experiments where pH may fluctuate.[1][4]

-

Slow Kinetics: EGTA, while having better Ca²⁺/Mg²⁺ selectivity than EDTA, exhibits slow on- and off-rates for calcium binding. This makes it unsuitable for buffering the rapid, localized Ca²⁺ transients that characterize many cellular signaling events.[4][5][6]

Recognizing these drawbacks, Roger Tsien and colleagues embarked on a rational design approach to create a superior Ca²⁺ buffer.[1][2] The goal was to synthesize a molecule that retained EGTA's high selectivity for Ca²⁺ over Mg²⁺ while improving its pH insensitivity and binding kinetics. The key innovation was replacing the flexible ethylene glycol bridge of EGTA with a more rigid structure incorporating two benzene rings.[1][2] This structural modification led to the creation of BAPTA, a molecule that fulfilled all the design criteria and revolutionized the study of calcium signaling.[2]

Chemical Properties and Mechanism of Action

BAPTA is an aminopolycarboxylic acid that acts as a decadentate ligand, meaning it can form up to ten coordinate bonds with a cation.[7] Its structure is based on the EGTA framework but with the central ethylene glycol bridge flanked by two o-aminophenol groups.

The key features of BAPTA's interaction with calcium are:

-

High Selectivity: BAPTA exhibits a selectivity for Ca²⁺ over Mg²⁺ of approximately 10⁵, similar to EGTA.[1][4][8] This high selectivity arises from the specific geometry of the binding pocket created by the four carboxylate groups, two amine nitrogens, and two ether oxygens, which perfectly accommodates the ionic radius of Ca²⁺ but not the smaller Mg²⁺ ion.[2][7]

-

Rapid Binding Kinetics: BAPTA binds and releases Ca²⁺ about 50 to 400 times faster than EGTA.[4][5][6] This allows it to effectively buffer rapid, transient changes in local Ca²⁺ concentration, making it an invaluable tool for studying fast cellular processes like neurotransmitter release.[9]

-

Reduced pH Sensitivity: The replacement of the aliphatic aminoethyl groups in EGTA with aromatic aniline groups in BAPTA lowers the pKa of the nitrogen atoms. This makes BAPTA's affinity for Ca²⁺ much less sensitive to changes in pH around the physiological range (pH 6.8-7.4) compared to EGTA.[1][4]

The chelation reaction involves the four carboxylate groups, two amine nitrogens, and two ether oxygens coordinating the Ca²⁺ ion.[7] This binding event causes a conformational change in the molecule.[7]

Figure 1: BAPTA chelating a calcium ion.

Quantitative Data and BAPTA Derivatives

The parent BAPTA molecule has been modified by adding electron-withdrawing or -releasing groups to the benzene rings, creating a family of buffers with a wide range of Ca²⁺ affinities.[1][10] This allows researchers to select a buffer with a dissociation constant (Kd) appropriate for the specific Ca²⁺ concentration range they wish to study.

| Chelator | Dissociation Constant (Kd) for Ca²⁺ | Key Characteristics |

| BAPTA | ~110 - 160 nM | High affinity, fast kinetics, parent compound.[1][4][11] |

| 5,5'-Dimethyl BAPTA | ~40 nM | Higher affinity than BAPTA.[4] |

| 5,5'-Dibromo BAPTA | ~1.6 - 3.6 µM | Intermediate affinity, used to study Ca²⁺ mobilization and spatial buffering.[4][6] |

| 5,5'-Difluoro BAPTA | ~700 nM | Lower affinity than BAPTA, useful for studying higher Ca²⁺ concentrations.[4] |

| BAPTA-FF (Tetrafluoro) | ~65 µM | Low affinity, suitable for studying very high Ca²⁺ concentrations.[4] |

Note: Dissociation constants can vary depending on experimental conditions such as pH, temperature, and ionic strength.[5][12]

Experimental Protocols

BAPTA can be introduced into cells in two primary ways: as a membrane-impermeant salt via microinjection or a patch pipette, or as a membrane-permeant acetoxymethyl (AM) ester that becomes trapped intracellularly.

Protocol 4.1: Loading Cells with BAPTA-AM

This compound is a lipophilic derivative that passively diffuses across the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM groups, liberating the active, membrane-impermeant BAPTA, which is then trapped in the cytoplasm.[4][11][13]

Materials:

-

This compound (e.g., from Thermo Fisher, Abcam, APExBIO)

-

Anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Balanced salt solution appropriate for your cells (e.g., Hanks' Balanced Salt Solution, HBSS)

-

Cultured cells on coverslips

Procedure:

-

Prepare Stock Solutions:

-

Prepare a 1-10 mM stock solution of this compound in anhydrous DMSO. Store desiccated at -20°C.

-

To aid in the dispersion of the AM ester in aqueous media, a stock solution of Pluronic® F-127 can be used.

-

-

Prepare Loading Solution:

-

On the day of the experiment, dilute the this compound stock solution into your balanced salt solution to a final concentration of 1-100 µM (a typical starting concentration is 10 µM).[4][14]

-

If using Pluronic F-127, first mix the this compound stock with an equal volume of the 20% Pluronic F-127 stock, then vortex and dilute this mixture into the final loading buffer. The final Pluronic F-127 concentration should be ~0.02%.

-

-

Cell Loading:

-

Replace the culture medium of the cells with the prepared loading solution.

-

Incubate the cells for 15-60 minutes at 25-37°C. The optimal time and temperature should be determined empirically for each cell type. A common starting point is 30 minutes at 37°C.[15]

-

-

Wash and De-esterification:

-

Remove the loading solution and wash the cells 2-3 times with fresh, warm balanced salt solution to remove extracellular this compound.

-

Incubate the cells for an additional 30 minutes in fresh medium to allow for complete de-esterification of the intracellular this compound by cytosolic esterases.

-

-

Experimentation:

-

The cells are now loaded with BAPTA and ready for the experiment. The intracellular BAPTA will buffer any changes in cytosolic free Ca²⁺.

-

Figure 2: Experimental workflow for this compound loading.

Protocol 4.2: Use in Patch-Clamp Electrophysiology

For electrophysiological recordings, the salt form of BAPTA (e.g., K⁺ or Cs⁺ salt) can be included directly in the patch pipette solution to buffer Ca²⁺ in the recorded cell.[4]

Materials:

-

Potassium or Cesium salt of BAPTA

-

Standard intracellular (pipette) solution for patch-clamping

Procedure:

-

Prepare Intracellular Solution:

-

Adjust pH and Osmolarity:

-

After adding BAPTA, carefully check and adjust the pH of the intracellular solution back to the desired value (typically 7.2-7.4).

-

Verify the final osmolarity of the solution and adjust as necessary.

-

-

Recording:

-

Back-fill patch pipettes with the BAPTA-containing solution.

-

Establish a whole-cell recording configuration. The BAPTA will diffuse from the pipette into the cell, establishing a clamped intracellular Ca²⁺ environment. Allow several minutes for equilibration.

-

Applications in Signaling Pathways

BAPTA is widely used to determine whether a specific cellular process is calcium-dependent. By loading cells with BAPTA to chelate intracellular Ca²⁺, researchers can observe if a particular signaling event is inhibited.

A classic example is the G-protein coupled receptor (GPCR) pathway that activates Phospholipase C (PLC).

-

A ligand binds to a GPCR.

-

The GPCR activates PLC.

-

PLC cleaves PIP₂ into IP₃ and DAG.

-

IP₃ binds to IP₃ receptors on the endoplasmic reticulum (ER).

-

The IP₃ receptor, a Ca²⁺ channel, opens, releasing Ca²⁺ from the ER into the cytosol.

-

The rise in cytosolic Ca²⁺ activates downstream effectors like Protein Kinase C (PKC) or Calmodulin.

By pre-loading cells with BAPTA, the Ca²⁺ released from the ER is immediately chelated, preventing the rise in cytosolic Ca²⁺ and blocking the activation of downstream Ca²⁺-dependent effectors. This allows for the unequivocal demonstration of calcium's role as a second messenger in this pathway.

Figure 3: BAPTA's role in a Ca²⁺ signaling pathway.

Potential Artifacts and Considerations

While BAPTA is a powerful tool, it is essential to be aware of potential non-specific effects and limitations:

-

Inhibition of PLC: High concentrations of BAPTA (in the millimolar range) have been shown to inhibit PLC activity in a manner independent of Ca²⁺ chelation.[14][18]

-

Inhibition of RNA Synthesis: Some studies have reported that BAPTA can act as a general inhibitor of RNA synthesis in certain cell types, an effect not related to its buffering capacity.[13]

-

Buffering Overload: In systems with extremely large and rapid Ca²⁺ influx, the buffering capacity of BAPTA can be overwhelmed, leading to an incomplete clamping of the Ca²⁺ concentration.

-

AM Ester Toxicity: The hydrolysis of this compound releases formaldehyde, which can be toxic to cells.[13] Proper washing and de-esterification steps are crucial to minimize this effect.

Conclusion

Since its rational design and synthesis over four decades ago, BAPTA has remained an indispensable tool for cell biologists, neuroscientists, and drug development professionals. Its high selectivity for calcium, rapid binding kinetics, and relative insensitivity to pH provided a solution to the major limitations of previous chelators. The development of a family of BAPTA derivatives with a range of affinities has further expanded its utility, allowing researchers to probe the role of calcium in a multitude of physiological and pathological processes with high precision. By understanding its properties and applying the appropriate experimental protocols, researchers can continue to leverage BAPTA to unravel the complex and intricate world of calcium signaling.

References

- 1. New calcium indicators and buffers with high selectivity against magnesium and protons: design, synthesis, and properties of prototype structures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Origins of Ca2+ imaging with fluorescent indicators - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tsienlab.ucsd.edu [tsienlab.ucsd.edu]

- 4. interchim.fr [interchim.fr]

- 5. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 6. 螯合剂、校准缓冲液、离子载体和细胞载体试剂-赛默飞 | Thermo Fisher Scientific - CN [thermofisher.cn]

- 7. BAPTA - Wikipedia [en.wikipedia.org]

- 8. BAPTA, extracellular calcium chelator (CAS 85233-19-8) | Abcam [abcam.com]

- 9. Frontiers | EGTA Can Inhibit Vesicular Release in the Nanodomain of Single Ca2+ Channels [frontiersin.org]

- 10. On the dissociation constants of BAPTA-type calcium buffers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. apexbt.com [apexbt.com]

- 12. Ca2+ affinities of BAPTA chelators—Table 19.7 | Thermo Fisher Scientific - JP [thermofisher.com]

- 13. Inhibition of mammalian RNA synthesis by the cytoplasmic Ca2+ buffer BAPTA. Analyses of [3H]uridine incorporation and stress-dependent transcription - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. medchemexpress.com [medchemexpress.com]

- 15. BAPTA, a calcium chelator, neuroprotects injured neurons in vitro and promotes motor recovery after spinal cord transection in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Transmitter release modulation by intracellular Ca2+ buffers in facilitating and depressing nerve terminals of pyramidal cells in layer 2/3 of the rat neocortex indicates a target cell-specific difference in presynaptic calcium dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Novel action of BAPTA series chelators on intrinsic K+ currents in rat hippocampal neurones - PMC [pmc.ncbi.nlm.nih.gov]

- 18. selleckchem.com [selleckchem.com]

The Dual Effects of Bapta-AM on Voltage-Gated Potassium Channels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid acetoxymethyl ester) is a widely utilized cell-permeant calcium chelator essential for investigating the role of intracellular calcium signaling in a myriad of cellular processes. Upon entry into the cell, it is hydrolyzed by intracellular esterases to its active, membrane-impermeant form, BAPTA, which is a high-affinity Ca2+ buffer. While its primary application is the controlled reduction of intracellular calcium concentrations, a growing body of evidence reveals that this compound also exerts direct, calcium-independent effects on the activity of various ion channels, most notably voltage-gated potassium (Kv) channels. This technical guide provides an in-depth analysis of the dual actions of this compound on Kv channels, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms to aid researchers in the accurate design and interpretation of their experiments.

Part 1: Direct, Calcium-Independent Blockade of Voltage-Gated Potassium Channels

Recent studies have unequivocally demonstrated that this compound can directly interact with and block several subtypes of voltage-gated potassium channels. This interaction is independent of its calcium-chelating properties and occurs rapidly upon application.

Quantitative Data on Direct Kv Channel Blockade by this compound

The following table summarizes the quantitative effects of this compound on various Kv channel subtypes. These effects are characterized by a reduction in current amplitude and, in some cases, alterations in the voltage-dependence of channel gating.

| Channel Subtype | Cell Type | This compound Concentration | Effect | IC50 | Reference |

| hERG (Kv11.1) | HEK 293 | 3 µM | Negative shift in V0.5 of activation and inactivation. | 1.3 µM | [1][2] |

| hKv1.3 | HEK 293 | Not specified | Concentration-dependent inhibition. | 1.45 µM | [1][3] |

| hKv1.5 | HEK 293 | Not specified | Concentration-dependent inhibition. | 1.23 µM | [1][3] |

| I(K) (general) | Bovine Chromaffin Cells | 50 µM | ~50% reversible block of current. | Not determined | [4] |

| IKV (Delayed Rectifier) | Rat Cerebellar Granule Neurons | 25 µM | Time- and voltage-dependent inhibition. | Not determined | [5] |

| IKSO (Standing Outward) | Rat Cerebellar Granule Neurons | 25 µM | Inhibition. | Not determined | [5] |

| IKA (Transient A-type) | Rat Cerebellar Granule Neurons | 25 µM | No significant effect. | Not applicable | [5] |

Mechanism of Direct Blockade

The direct blockade of Kv channels by this compound is characterized as an open channel block .[1][2] This suggests that the this compound molecule physically occludes the pore of the channel when it is in the open conformation, thereby preventing the flow of potassium ions. Evidence for this mechanism includes the observation that the blockade is often dependent on the channel being open and can be influenced by the membrane potential.[1][5] For hERG channels, specific amino acid residues in the S6 and pore helix regions have been identified as crucial for this interaction.[1]

Signaling Pathway for Direct Blockade

The direct interaction of this compound with Kv channels is a straightforward molecular interaction that does not involve a complex signaling cascade.

Direct blockade of a Kv channel by this compound.

Part 2: Indirect Modulation of Potassium Channels via Calcium Chelation

The canonical function of this compound is to buffer intracellular calcium. By reducing the concentration of free Ca2+, this compound indirectly affects the activity of potassium channels that are either directly gated by calcium or are regulated by calcium-dependent signaling pathways.

Effects on Calcium-Activated Potassium Channels (KCa)

This compound's most prominent indirect effect is on calcium-activated potassium channels (KCa), such as BK, IK, and SK channels. By chelating intracellular Ca2+, BAPTA prevents the activation of these channels, leading to a reduction in their current. This effect is fundamental in studies aiming to elucidate the role of KCa channels in cellular excitability.[4] The rapid binding kinetics of BAPTA make it particularly effective at buffering localized calcium transients near the mouth of calcium channels, a concept known as "nanodomain" signaling.[6]

Effects on Voltage-Gated Potassium Channels via Ca-dependent Signaling

Beyond direct calcium activation, the activity of some Kv channels can be modulated by calcium-dependent enzymes, such as calmodulin (CaM). This compound can influence these pathways by preventing the initial calcium signal. For instance, the modulation of the Kv1.4 channel's inactivation kinetics by synaptotagmin I is a Ca2+-dependent process that is prevented by pre-incubation with this compound.[7] This demonstrates an indirect regulatory role of this compound on a channel that is not directly gated by calcium.

Signaling Pathway for Indirect Modulation

The indirect effects of this compound involve a multi-step pathway initiated by the chelation of intracellular calcium.

Indirect modulation of Kv channels by this compound.

Part 3: Experimental Protocols

Accurate and reproducible results in studying this compound's effects on Kv channels require meticulous experimental design. Below are representative protocols for whole-cell patch-clamp electrophysiology.

General Cell Preparation and this compound Loading

-

Cell Culture: Culture cells (e.g., HEK 293 cells stably expressing the Kv channel of interest, or primary neurons) under standard conditions.

-

This compound Loading (for studying indirect effects):

-

Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

-

Dilute the stock solution in the extracellular recording solution to the desired final concentration (typically 10-50 µM).

-

Incubate the cells in the this compound containing solution for 20-30 minutes at room temperature or 37°C.[4][7]

-

Wash the cells with the extracellular solution to remove excess this compound before recording.

-

Protocol 1: Investigating Direct Blockade of hERG Channels

This protocol is adapted from studies on the direct effects of this compound on hERG channels and FDA guidelines for electrophysiology.[1][8]

-

Cell Type: HEK 293 cells stably expressing hERG channels.

-

Recording Technique: Whole-cell patch-clamp.

-

Extracellular Solution (in mM): 130 NaCl, 10 HEPES, 5 KCl, 1 MgCl2, 1 CaCl2, 12.5 dextrose; pH adjusted to 7.4 with NaOH.

-

Intracellular Solution (in mM): 120 K-gluconate, 20 KCl, 10 HEPES, 5 EGTA, 1.5 MgATP; pH adjusted to 7.3 with KOH.

-

This compound Application: Applied externally via superfusion at various concentrations to determine IC50.

-

Voltage Protocol:

-

Holding potential: -80 mV.

-

Depolarizing step to +40 mV for a duration sufficient to reach steady-state activation.

-

Repolarizing ramp down to -80 mV over 100 ms to elicit the characteristic tail current.

-

Repeat every 5 seconds.

-

-

Data Analysis: Measure the peak tail current amplitude before and after this compound application to quantify the block. To study effects on gating, use standard voltage protocols to determine the voltage-dependence of activation and inactivation.

Workflow for Investigating Direct Blockade

Workflow for studying direct this compound effects.

Conclusions and Recommendations

The dual action of this compound on voltage-gated potassium channels necessitates careful consideration in experimental design and data interpretation.

-

Dissecting Direct vs. Indirect Effects: To isolate the calcium-chelating effects of this compound, it is advisable to load the cells with the non-permeant form, BAPTA, via the patch pipette. Conversely, to study the direct blocking effects, rapid superfusion of this compound can reveal immediate changes in Kv channel activity before significant intracellular calcium buffering occurs.[4]

-

Control Experiments: When using this compound to investigate calcium-dependent processes, it is crucial to perform control experiments to rule out direct effects on the channels of interest, especially if the Kv channel subtype is known to be sensitive to direct blockade.

-

Alternative Chelators: In some experimental contexts, using a slower calcium chelator like EGTA may be advantageous if the goal is to buffer bulk cytosolic calcium without affecting nanodomain signaling.

By understanding the multifaceted interactions of this compound with voltage-gated potassium channels, researchers can more effectively leverage this powerful tool to unravel the complex interplay of ion channel function and calcium signaling in health and disease.

References

- 1. The membrane permeable calcium chelator this compound directly blocks human ether a-go-go-related gene potassium channels stably expressed in HEK 293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound blocks both voltage-gated and Ca2+-activated K+ currents in cultured bovine chromaffin cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effects on K+ currents in rat cerebellar granule neurones of a membrane-permeable analogue of the calcium chelator BAPTA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Nanodomains of Single Ca2+ Channels Contribute to Action Potential Repolarization in Cortical Neurons | Journal of Neuroscience [jneurosci.org]

- 7. Synaptotagmin I delays the fast inactivation of Kv1.4 channel through interaction with its N-terminus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. fda.gov [fda.gov]

Methodological & Application

Application Notes and Protocols: Loading Cells with BAPTA-AM

Audience: Researchers, scientists, and drug development professionals.

Introduction BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a high-affinity, cell-permeant chelator of intracellular calcium (Ca²⁺).[1][2] Its lipophilic acetoxymethyl (AM) ester groups allow it to readily cross the plasma membrane of live cells. Once inside the cell, ubiquitous intracellular esterases hydrolyze the AM ester groups, converting the molecule into its active, membrane-impermeant form, BAPTA.[3][4][5] This active form is a highly selective Ca²⁺ buffer that is significantly more selective for Ca²⁺ over magnesium (Mg²⁺) compared to EDTA or EGTA.[3][6] BAPTA is used extensively to clamp intracellular Ca²⁺ concentrations at resting levels, thereby allowing researchers to investigate the roles of calcium signaling in a multitude of cellular processes, including neurotransmission, muscle contraction, apoptosis, and gene expression.[6][7]

Mechanism of Action

This compound passively diffuses across the cell membrane. In the cytosol, esterases cleave the AM groups, trapping the now membrane-impermeant BAPTA molecule inside the cell.[8][9] This active BAPTA molecule has a high affinity for free calcium ions (Kd ≈ 0.11μM), rapidly binding them to buffer the intracellular calcium concentration.[1] This process effectively prevents or attenuates transient increases in cytosolic Ca²⁺, allowing for the study of calcium-dependent pathways.[6]

Experimental Protocols

This protocol provides a general guideline for loading cells with this compound. Optimal conditions, including concentrations and incubation times, should be determined empirically for each cell type and experimental setup.[6]

Materials and Reagents

-

This compound (CAS 126150-97-8)

-

High-quality, anhydrous Dimethyl sulfoxide (DMSO)

-

Pluronic™ F-127 (optional, to aid solubilization)

-

Probenecid (optional, to prevent leakage of de-esterified BAPTA)

-

Hanks' Balanced Salt Solution with HEPES (HHBS) or other preferred physiological buffer

-

Cultured cells in appropriate vessels (e.g., 96-well black wall/clear bottom plates, coverslips)

-

Standard cell culture incubator (37°C, 5% CO₂)

Preparation of Stock Solutions

Proper preparation and storage of stock solutions are critical for experimental success. Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles.[2]

| Component | Preparation | Storage | Notes |

| This compound | Prepare a 2 to 5 mM stock solution in anhydrous DMSO.[10][11] | Store at -20°C, protected from light and moisture. Stable for >6 months.[4] | Ensure DMSO is anhydrous as moisture can hydrolyze the AM ester. |

| Pluronic™ F-127 | Prepare a 10% (w/v) stock solution in distilled water.[10] | Store at room temperature. | May require gentle warming to fully dissolve. Used to improve the aqueous solubility of this compound.[11] |

| Probenecid | Prepare a 25 mM stock solution.[10] See manufacturer's instructions for solvent (e.g., 1N NaOH and buffer). | Store according to manufacturer's recommendations. | An anion-transport inhibitor used to reduce leakage of the active BAPTA from the cell.[11] |

Cell Loading Protocol

The following workflow outlines the standard procedure for loading adherent cells.

Detailed Steps:

-

Cell Preparation: Plate cells in the desired format (e.g., 96-well plate) and culture overnight to allow for adherence and recovery.[11]

-

Prepare Dye Working Solution:

-

On the day of the experiment, thaw the this compound stock solution and other reagents to room temperature.[11]

-

Prepare a working solution in a physiological buffer like HHBS. The final concentration of this compound typically ranges from 2-20 µM, with 4-5 µM being a common starting point for many cell lines.[10][11]

-

If using optional reagents, the recommended final concentrations are 0.02-0.04% for Pluronic™ F-127 and 0.5-1 mM for Probenecid.[10][11]

-

Example for one well of a 96-well plate (100 µL volume): To achieve a final concentration of 5 µM this compound, 0.04% Pluronic F-127, and 1 mM Probenecid, you would prepare a working solution with these concentrations and add 100 µL to the well.

-

-

Cell Loading:

-

Aspirate the culture medium from the wells.

-

Optional: If compounds in the growth medium (like serum) interfere with loading, wash the cells once with warm HHBS before adding the working solution.[11]

-

Add the prepared this compound working solution to the cells.

-

-

Incubation:

-

Wash:

-

Remove the dye working solution.

-

Wash the cells once or twice with warm HHBS to remove any extracellular this compound. If Probenecid was used during loading, it is recommended to include it in the wash buffer as well.[10]

-

-

Run Assay: The cells are now loaded with BAPTA and ready for the experiment. Add the desired treatment or stimulus and proceed with measurements.[10]

Data Presentation and Optimization

The efficiency of this compound loading is cell-type dependent. Key parameters should be optimized to achieve sufficient intracellular Ca²⁺ buffering with minimal cytotoxicity.[12]

Recommended Loading Parameters (Starting Points)

| Parameter | Recommended Range | Purpose & Considerations |

| This compound Concentration | 2 - 20 µM (start with 4-5 µM)[10][11] | Higher concentrations increase intracellular buffering but also raise the risk of cytotoxicity and off-target effects.[13] |

| Incubation Time | 30 - 60 min (can extend to 120 min)[10][11] | Longer incubation increases loading but may also increase cell stress. Must be optimized for each cell type. |

| Incubation Temperature | 37°C[11] | Lower temperatures will slow the rate of both this compound uptake and enzymatic hydrolysis. |

| Pluronic™ F-127 | 0.02 - 0.04%[10] | A non-ionic detergent that aids in dispersing the lipophilic this compound in aqueous buffer.[4] |

| Probenecid | 0.5 - 1 mM[11] | Blocks organic anion transporters to prevent the active BAPTA from being extruded from the cell.[11] |

Potential Off-Target Effects

While BAPTA is a valuable tool, it is important to be aware of its potential non-specific effects. High intracellular concentrations of BAPTA can alter physiological calcium signaling and may also chelate other divalent cations like Mg²⁺.[13][14] Additionally, this compound has been shown to directly inhibit certain voltage-gated potassium channels.[4][15]

| Target | Reported IC₅₀ | Cell Line |

| hERG Channels | 1.3 µM[15] | HEK 293 |

| hKv1.3 Channels | 1.45 µM[15] | HEK 293 |

| hKv1.5 Channels | 1.23 µM[15] | HEK 293 |

Recent studies also suggest that some cellular effects of BAPTA may be Ca²⁺-independent, potentially stemming from the direct inhibition of metabolic enzymes like PFKFB3.[8] Control experiments are crucial to validate that the observed effects are indeed due to the chelation of intracellular calcium.

References

- 1. apexbt.com [apexbt.com]

- 2. selleckchem.com [selleckchem.com]

- 3. Highly Selective Rapid Calcium Chelators | TCI AMERICA [tcichemicals.com]

- 4. interchim.fr [interchim.fr]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. Chelators, Calibration Buffers, Ionophores and Cell-Loading Reagents—Section 19.8 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. This compound, an intracellular calcium chelator, inhibits RANKL-induced bone marrow macrophages differentiation through MEK/ERK, p38 MAPK and Akt, but not JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Intracellular BAPTA directly inhibits PFKFB3, thereby impeding mTORC1-driven Mcl-1 translation and killing MCL-1-addicted cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. biotium.com [biotium.com]

- 10. docs.aatbio.com [docs.aatbio.com]

- 11. docs.aatbio.com [docs.aatbio.com]

- 12. Study on inhibitory effects of AsA, ZnCl2, and this compound on Cd2+-induced cell oxidative stress and cytotoxicity by scanning electrochemical microscopy (SECM) technology - Sensors & Diagnostics (RSC Publishing) [pubs.rsc.org]

- 13. Intracellular calcium chelator BAPTA protects cells against toxic calcium overload but also alters physiological calcium responses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

Determining the Optimal Working Concentration of Bapta-AM: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

BAPTA-AM (1,2-bis(o-aminophenoxy)ethane-N,N,N',N'-tetraacetic acid, acetoxymethyl ester) is a widely used cell-permeant chelator of intracellular calcium (Ca²⁺). Its ability to buffer intracellular calcium makes it an invaluable tool for studying the role of calcium signaling in a myriad of cellular processes, from muscle contraction and neurotransmission to apoptosis and gene expression.[1][2][3] The acetoxymethyl (AM) ester group renders the molecule lipophilic, allowing it to readily cross the plasma membrane. Once inside the cell, cytosolic esterases cleave the AM groups, trapping the now active, membrane-impermeant calcium chelator, BAPTA, in the cytoplasm.[2][4] Determining the optimal working concentration of this compound is critical for successful experimentation, as concentrations that are too low will be ineffective, while excessively high concentrations can lead to cytotoxicity or off-target effects.[5][6]

This document provides a comprehensive guide for researchers to determine the optimal working concentration of this compound for their specific cell type and experimental conditions.

Mechanism of Action

The fundamental principle behind this compound's function lies in its conversion to the active calcium chelator, BAPTA, within the cell. This process ensures that the chelator is localized to the intracellular environment where it can effectively buffer Ca²⁺ levels.

Figure 1: Mechanism of this compound Action.

Factors Influencing Optimal Concentration

The ideal working concentration of this compound is not a single value but rather a range that depends on several factors:

-

Cell Type: Different cell lines and primary cells exhibit varying sensitivities to this compound and have different basal intracellular calcium levels.

-

Cell Density: Higher cell densities may require slightly higher concentrations to achieve the desired effect in all cells.

-

Experimental Endpoint: The specific biological question being addressed will dictate the required degree of calcium chelation.

-

Incubation Time and Temperature: These parameters affect the loading efficiency of this compound.

-

Presence of Pluronic® F-127: This non-ionic detergent is often used to improve the solubility and loading of this compound.[7][8][9]

Recommended Concentration Ranges

A survey of the literature and supplier recommendations indicates a general working concentration range for this compound.

| Parameter | Recommended Range | Notes |

| Stock Solution Concentration | 1-10 mM in anhydrous DMSO | Prepare fresh or store in aliquots at -20°C. |

| Final Working Concentration | 1-100 µM | The optimal concentration must be determined empirically. |

| Loading Time | 30-60 minutes | Longer times may be necessary for some cell types. |

| Loading Temperature | 37°C | Standard cell culture incubation temperature. |

| Pluronic® F-127 | 0.02-0.04% (w/v) | Aids in dispersing this compound in aqueous media. |

Experimental Protocol: Determining the Optimal this compound Concentration

The following protocol outlines a systematic approach to determine the optimal this compound concentration for your experiments. This involves a titration experiment coupled with assessments of cytotoxicity and chelating efficacy.

Figure 2: Workflow for this compound Concentration Optimization.

Materials

-

This compound (CAS: 126150-97-8)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (optional, but recommended)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cell culture medium

-

Cells of interest

-

Multi-well plates (96-well or other format)

-

Cytotoxicity assay kit (e.g., MTT, LDH)

-

Calcium indicator dye (e.g., Fura-2 AM, Fluo-4 AM)

-

Fluorescence plate reader or microscope

Procedure

1. Preparation of Stock Solutions

-

This compound Stock (10 mM): Dissolve the appropriate amount of this compound in anhydrous DMSO. For example, to make 1 mL of a 10 mM stock solution of this compound (MW: 764.68 g/mol ), dissolve 7.65 mg in 1 mL of DMSO. Mix thoroughly by vortexing. Store in small aliquots at -20°C, protected from light and moisture.

-

Pluronic® F-127 Stock (10% w/v): Dissolve 1 g of Pluronic® F-127 in 10 mL of deionized water. This may require gentle warming and mixing. Store at room temperature.

2. Cell Seeding

-

Seed your cells in a multi-well plate at a density appropriate for your assay. Allow the cells to adhere and grow overnight under standard culture conditions.

3. Preparation of this compound Working Solutions

-

On the day of the experiment, prepare a series of this compound working solutions in HBSS or your preferred buffer. A typical titration series might include final concentrations of 0 (control), 1, 5, 10, 25, 50, and 100 µM.

-

If using Pluronic® F-127, first mix the this compound stock solution with the Pluronic® F-127 solution before diluting to the final concentration in buffer. The final concentration of Pluronic® F-127 should be around 0.02-0.04%.

4. This compound Loading

-

Remove the culture medium from the cells and wash once with pre-warmed HBSS.

-

Add the this compound working solutions to the respective wells.

-

Incubate the plate at 37°C for 30-60 minutes.

5. Washing

-

Remove the this compound loading solution and wash the cells twice with pre-warmed HBSS to remove any extracellular dye.

6. Assessment of Cytotoxicity

-

To determine the toxic concentration range of this compound for your cells, perform a cytotoxicity assay (e.g., MTT or LDH assay) according to the manufacturer's instructions on a parallel plate prepared as described above.

-

Data Presentation:

| This compound (µM) | Cell Viability (%) |

| 0 | 100 |

| 1 | |

| 5 | |

| 10 | |

| 25 | |

| 50 | |

| 100 |

7. Assessment of Chelating Efficacy

-

To evaluate the effectiveness of calcium chelation, you will measure the intracellular calcium response to a known stimulus in the presence of different this compound concentrations.

-

Load the this compound treated cells with a calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM) according to the dye manufacturer's protocol.

-

Measure the baseline fluorescence.

-

Apply a stimulus known to increase intracellular calcium in your cell type (e.g., ATP, ionomycin, carbachol).

-

Measure the peak fluorescence response.

-

Data Presentation:

| This compound (µM) | Baseline Fluorescence | Peak Fluorescence | Fold Change | % Inhibition |

| 0 | 0 | |||

| 1 | ||||

| 5 | ||||

| 10 | ||||

| 25 | ||||

| 50 | ||||

| 100 |

8. Data Analysis and Determination of Optimal Concentration

-

From the cytotoxicity data, identify the highest concentration of this compound that does not significantly reduce cell viability.

-

From the efficacy data, determine the lowest concentration of this compound that provides the desired level of inhibition of the calcium signal.

-

The optimal working concentration will be a balance between maximal efficacy and minimal cytotoxicity.

Calcium Signaling Pathways

This compound can be used to investigate a multitude of signaling pathways that are dependent on intracellular calcium. A generalized overview of calcium's role as a second messenger is depicted below.

Figure 3: Simplified Calcium Signaling Pathway.

Conclusion

The empirical determination of the optimal this compound concentration is a crucial first step for any experiment investigating the role of intracellular calcium. By following the protocols outlined in these application notes, researchers can confidently select a concentration that effectively chelates intracellular calcium without inducing significant cytotoxicity, thereby ensuring the reliability and accuracy of their experimental results.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. apexbt.com [apexbt.com]

- 3. Measurement of intracellular calcium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. biotium.com [biotium.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. docs.aatbio.com [docs.aatbio.com]

- 8. lumiprobe.com [lumiprobe.com]

- 9. interchim.fr [interchim.fr]

Application Notes and Protocols: Using Pluronic F-127 with Bapta-AM for Cell Loading

Introduction

Loading cells with acetoxymethyl (AM) ester derivatives of ion indicators or chelators is a fundamental technique in cell biology for studying intracellular ion dynamics. BAPTA-AM is a cell-permeant, high-affinity calcium chelator used to buffer or clamp intracellular calcium concentrations, thereby allowing researchers to investigate the role of calcium signaling in various cellular processes.[1][2] However, this compound, like other AM esters, is hydrophobic and has poor solubility in aqueous physiological buffers.[3] Pluronic® F-127, a nonionic surfactant polyol, is widely used to overcome this challenge.[4][5] It acts as a dispersing agent, facilitating the solubilization of hydrophobic molecules in aqueous media and improving their loading into live cells.[6][7][8]

This document provides detailed application notes and protocols for the effective co-use of Pluronic F-127 and this compound for loading a variety of cell types.

Mechanism of Action

The cell loading process relies on a two-step mechanism. First, the amphiphilic nature of Pluronic F-127 allows it to form micelles in aqueous solutions, which encapsulate the hydrophobic this compound molecules, effectively dispersing them in the loading buffer.[9][10] This suspension of this compound can then be added to the cell culture.

Once in proximity to the cells, the lipophilic this compound ester can passively diffuse across the plasma membrane into the cytoplasm. Inside the cell, ubiquitous intracellular esterases cleave the AM ester groups. This hydrolysis traps the now hydrophilic and membrane-impermeant BAPTA within the cell, where it is active and can bind to free Ca²⁺ ions.[1][3][8] The addition of an organic anion-transport inhibitor like probenecid is often recommended to prevent the leakage of the active, de-esterified BAPTA back out of the cell.[11]

Data Presentation

The following tables summarize the typical concentration ranges and incubation parameters for successful cell loading using this compound with Pluronic F-127. Optimal conditions may vary depending on the specific cell type and experimental requirements.[6]

Table 1: Stock and Working Solution Concentrations

| Reagent | Stock Solution | Recommended Final Working Concentration |

| This compound | 1-5 mM in anhydrous DMSO[6][11] | 1-10 µM[4][6] (4-5 µM is often recommended[11]) |

| Pluronic F-127 | 10% (w/v) in H₂O or 20% (w/v) in DMSO[4][6][12] | 0.02% - 0.04% (w/v)[11][12] (Should not exceed 0.1%[4]) |

| Probenecid (Optional) | 25 mM in HHBS with 1M NaOH[11] | 1 - 2.5 mM[11] |

Table 2: Experimental Parameters

| Parameter | Recommended Range/Condition | Notes |

| Incubation Time | 10 - 60 minutes[6][7] (can be extended up to 120 minutes[11]) | Must be optimized empirically for each cell type. |

| Incubation Temperature | Room Temperature or 37°C[6][7] | Loading at room temperature may reduce compartmentalization of the dye into organelles.[6] |

| Loading Buffer | Hanks and Hepes Buffer (HHBS) or other physiological buffer[3][11] | Serum-free medium is often preferred during the loading step. |

Experimental Protocols

1. Preparation of Stock Solutions

a) 20% (w/v) Pluronic F-127 in DMSO:

-

Facilitate dissolution by heating the solution to approximately 40-50°C for about 20-30 minutes, vortexing periodically until the solid is completely dissolved.[4][12]

-